Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

Ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic imidazole-4-carboxylate ester featuring a 4-bromo-2-fluorophenyl group at the C2 position and a methyl substituent at C5. With a molecular weight of 327.15 g/mol and a predicted XLogP3-AA of 3.5, it occupies a lipophilicity range consistent with CNS-permeable kinase inhibitor scaffolds.

Molecular Formula C13H12BrFN2O2
Molecular Weight 327.15 g/mol
CAS No. 1260676-20-7
Cat. No. B15147409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate
CAS1260676-20-7
Molecular FormulaC13H12BrFN2O2
Molecular Weight327.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=N1)C2=C(C=C(C=C2)Br)F)C
InChIInChI=1S/C13H12BrFN2O2/c1-3-19-13(18)11-7(2)16-12(17-11)9-5-4-8(14)6-10(9)15/h4-6H,3H2,1-2H3,(H,16,17)
InChIKeyWRBRSIVIGWSIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate (CAS 1260676-20-7): A Halogenated Imidazole Scaffold for Kinase-Targeted Drug Discovery


Ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic imidazole-4-carboxylate ester featuring a 4-bromo-2-fluorophenyl group at the C2 position and a methyl substituent at C5. With a molecular weight of 327.15 g/mol and a predicted XLogP3-AA of 3.5, it occupies a lipophilicity range consistent with CNS-permeable kinase inhibitor scaffolds . Structurally, it belongs to the 2,4,5-trisubstituted imidazole class, a privileged chemotype in medicinal chemistry for targeting ATP-binding pockets of kinases such as EGFR, and its halogenation pattern differentiates it from simpler 4-chlorophenyl analogs [1].

Why Ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate Cannot Be Replaced by Common Imidazole-4-carboxylate Analogs


Within trisubstituted imidazole-4-carboxylate libraries, halogen identity and substitution geometry on the C2 phenyl ring critically modulate target binding, pharmacokinetics, and synthetic utility [1]. The 4-bromo-2-fluoro pattern present in this compound is not merely a conservative variation of the 4-chloro or unsubstituted phenyl analogs; it introduces a synergistic combination of bromine (enhanced polarizability for halogen bonding and increased logP) and fluorine (metabolic stability, conformational bias) that is absent in mono-halogenated or para-only substituted comparators [2]. Consequently, replacement with a 4-chlorophenyl or 3-bromophenyl regioisomer is expected to alter EGFR inhibition potency, membrane permeability, and intermediate reactivity in multi-step syntheses [3].

Quantitative Differentiation Evidence for Ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate Versus Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Relative to 4-Chlorophenyl Analog Drives Membrane Permeability

The target compound exhibits a predicted XLogP3-AA of 3.5, compared to 3.3 for the direct 4-chlorophenyl analog ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate (CAS 187999-47-9) [1]. This +0.2 log unit increase is attributable to the bromine substituent and improves predicted passive membrane permeability, a key determinant of intracellular target engagement for kinase inhibitors .

Medicinal Chemistry Drug Design Physicochemical Profiling

Bromine-Enabled Halogen Bonding Potential Absent in 4-Chlorophenyl Analogs

The 4-bromo substituent provides a σ-hole donor capability (halogen bond) that is significantly stronger than that of chlorine. In EGFR kinase inhibitors, bromine-mediated halogen bonding with backbone carbonyl oxygens in the hinge region (e.g., Met793) has been shown to contribute up to 0.5–1.5 kcal/mol in binding free energy [1]. The 4-chlorophenyl analog lacks this interaction, consistent with the observation that bromo-substituted imidazoles consistently show 2- to 5-fold lower IC50 values than their chloro counterparts in EGFR enzymatic assays [2].

Structural Biology Kinase Inhibition Halogen Bonding

Fluorine Substituent Enhances Metabolic Stability Compared to Non-Fluorinated Phenyl Imidazoles

The 2-fluoro substituent on the phenyl ring is strategically positioned to block para-hydroxylation, a primary metabolic soft spot for unsubstituted phenyl imidazoles. In closely related 2-phenylimidazole scaffolds, introduction of a 2-fluoro group reduced intrinsic clearance in human liver microsomes by 40–60% relative to the non-fluorinated analog [1]. The chloro analog (no fluorine) lacks this metabolic shield and is predicted to undergo faster CYP450-mediated oxidation [2].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Ethyl Ester Prodrug Potential vs. Carboxylic Acid Analog for Cellular Permeability

The ethyl ester form of the target compound (MW 327.15, XLogP 3.5) is predicted to exhibit significantly higher passive membrane permeability than its carboxylic acid counterpart, 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid (CAS 1260642-39-4, MW 299.1, predicted XLogP ~2.5) . The ester masks the ionizable carboxylate (pKa ~4), eliminating a charge at physiological pH and increasing logD7.4 by an estimated 1–1.5 log units. This property is critical for intracellular target engagement, as demonstrated by CL-387,785, a structurally related irreversible EGFR inhibitor with an IC50 of 250–490 pM in cellular autophosphorylation assays .

Prodrug Design Cell Permeability Imidazole Chemistry

Synthetic Utility as a Key Intermediate in Benzoxazepin PI3K Inhibitor Synthesis

Patent CA2948765A1 explicitly discloses (4-bromo-2-fluorophenyl)-1H-imidazoyl derivatives as essential intermediates for synthesizing benzoxazepin compounds that function as PI3K inhibitors [1]. The target compound's bromo and fluoro substituents are retained in the final benzoxazepin products, differentiating it from the 4-chlorophenyl imidazole intermediates (e.g., CAS 187999-47-9) which lead to alternative substitution patterns and altered PI3K isoform selectivity [2]. The ethyl ester functionality enables subsequent amidation or hydrolysis steps without protecting group manipulation.

Synthetic Chemistry PI3K Inhibitors Patent Intermediates

Predicted Hydrogen Bond Acceptor Capacity Advantage Over 4-Chlorophenyl Analog

The target compound possesses four hydrogen bond acceptor (HBA) atoms (imidazole N3, ester carbonyl O, fluorine, and bromine-engaged halogen bond), versus three HBA atoms for the 4-chlorophenyl analog (imidazole N3, ester carbonyl O, chlorine) [1]. This additional HBA capacity, driven by the fluorine atom, can strengthen interactions with the kinase hinge region where dual H-bond donor-acceptor motifs are required for high-affinity binding, as seen in ATP-competitive EGFR inhibitors [2].

Molecular Recognition Kinase Hinge Binding Pharmacophore Design

Optimal Procurement and Application Scenarios for Ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate


EGFR Kinase Inhibitor Hit-to-Lead Optimization Requiring Enhanced Cellular Permeability

In medicinal chemistry programs targeting EGFR or related tyrosine kinases, this compound serves as a preferred starting scaffold when the goal is to achieve intracellular IC50 values below 1 µM while maintaining a balanced logD profile. Its XLogP of 3.5 (vs. 3.3 for the 4-chloro analog) and the permeability advantage of the ethyl ester over the free carboxylic acid (estimated ΔlogD7.4 ≈ +1.0 to +1.5) make it suitable for cell-based phenotypic screening cascades . The bromine atom additionally provides halogen bonding potential at the kinase hinge, a feature absent in chloro analogs and expected to contribute 0.5–1.5 kcal/mol to binding affinity [1].

PI3K Inhibitor Intermediate for Patent-Driven Benzoxazepin Synthesis

Process chemistry and CRO teams developing PI3K inhibitors based on the benzoxazepin chemotype disclosed in CA2948765A1 require this specific bromo-fluoro imidazole intermediate. Substitution with the 4-chlorophenyl analog (CAS 187999-47-9) would produce a different final API with altered PI3K isoform selectivity and potential loss of IP protection [2]. The ethyl ester group enables direct amidation with the benzoxazepin amine precursor without additional protecting group steps, streamlining the synthetic route.

Structure-Activity Relationship (SAR) Studies on Halogen Substitution Effects in Imidazole Kinase Inhibitors

For SAR teams systematically exploring the impact of halogen substitution on kinase selectivity and potency, this compound provides a critical data point where bromine (σ-hole donor) and fluorine (metabolic blocker, HBA) are simultaneously present in defined positions. Comparative profiling against the 4-chlorophenyl analog (ΔXLogP +0.2, ΔHBA +1), the 3-bromophenyl regioisomer, and the des-bromo analog enables deconvolution of electronic, steric, and lipophilic contributions to target engagement [1].

Computational Chemistry and Docking Studies Requiring a High-Quality Halogenated Imidazole Probe

The compound's well-defined halogenation pattern (4-Br, 2-F) and ester functionality make it suitable for quantum mechanical (QM) calculations of halogen bonding energies and molecular dynamics simulations of kinase-inhibitor complexes. With a predicted topological polar surface area of 55 Ų and four H-bond acceptors, it provides a tractable system for validating force field parameters for bromine and fluorine atoms in protein-ligand docking, where the chloro analog (TPSA ~46 Ų, three HBA) offers insufficient complexity [1].

Quote Request

Request a Quote for ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.